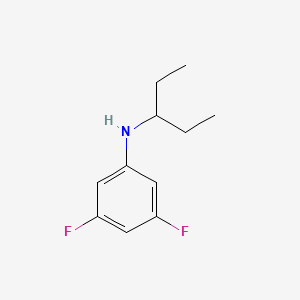
3,5-difluoro-N-(pentan-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-difluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by fluorine atoms, and the nitrogen atom is substituted with a pentan-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(pentan-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline and 3-pentanone.
Reaction: The 3,5-difluoroaniline undergoes a nucleophilic substitution reaction with 3-pentanone in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3,5-difluoro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
科学研究应用
3,5-difluoro-N-(pentan-3-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3,5-difluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3,5-difluoroaniline: Similar structure but lacks the pentan-3-yl group.
3,4-difluoro-N-(pentan-3-yl)aniline: Similar but with fluorine atoms at different positions on the benzene ring.
3,5-dichloro-N-(pentan-3-yl)aniline: Similar but with chlorine atoms instead of fluorine.
Uniqueness
3,5-difluoro-N-(pentan-3-yl)aniline is unique due to the specific positioning of the fluorine atoms and the pentan-3-yl group, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .
生物活性
3,5-Difluoro-N-(pentan-3-yl)aniline is an aromatic amine characterized by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring, along with a pentan-3-yl group attached to the nitrogen atom. This compound has garnered attention due to its potential applications in pharmaceuticals and materials science, attributed to the unique electronic and steric properties imparted by the fluorine substituents.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure enhances lipophilicity and may influence biological interactions significantly compared to other similar compounds. The presence of fluorine atoms typically increases metabolic stability and alters the compound's reactivity profile.
Potential Biological Mechanisms
The specific biological mechanisms of action for this compound are still under investigation. However, its structural characteristics suggest that it could interact effectively with various biological targets. For example:
- Binding Affinity : Studies involving structurally similar aromatic amines have shown significant binding affinity to receptors involved in neurotransmission and cell signaling.
- Metabolic Pathways : The fluorinated structure may influence metabolic pathways, potentially leading to altered pharmacokinetics.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide additional insights into the expected biological activity of this compound. The following table summarizes key structural features and potential activities:
| Compound Name | Structure | Unique Features | Potential Biological Activity |
|---|---|---|---|
| 3-Fluoro-N-(pentan-3-yl)aniline | Structure | Contains one fluorine atom; altered reactivity | Antimicrobial activity reported |
| 4-Fluoro-N-(pentan-3-yl)aniline | Structure | Fluorine at para position; affects electronic distribution | Potential anticancer properties |
| 2,6-Difluoro-N-(pentan-3-yl)aniline | Structure | Different fluorination pattern; impacts solubility | Anti-inflammatory effects noted |
The distinct substitution pattern of this compound enhances its potential interactions with biological targets compared to these similar compounds.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on related compounds provides valuable insights:
- Antimicrobial Activity : A study on fluorinated anilines demonstrated significant antimicrobial activity against various pathogens. The presence of fluorine was linked to enhanced membrane permeability.
- Anticancer Potential : Research on structurally analogous compounds indicated promising anticancer effects through apoptosis induction in cancer cell lines. The efficacy was attributed to the ability to modulate key signaling pathways.
属性
分子式 |
C11H15F2N |
|---|---|
分子量 |
199.24 g/mol |
IUPAC 名称 |
3,5-difluoro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-10(4-2)14-11-6-8(12)5-9(13)7-11/h5-7,10,14H,3-4H2,1-2H3 |
InChI 键 |
DHUZIFBMTDUSSL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC1=CC(=CC(=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















